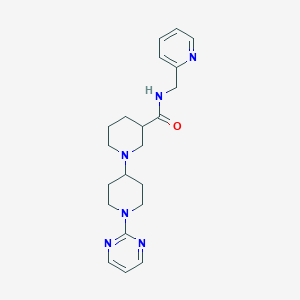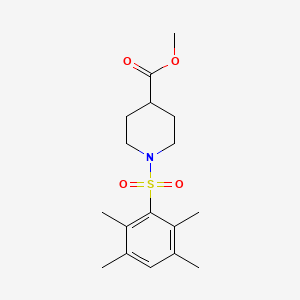![molecular formula C29H27N5O5S B5477236 METHYL 4,5-DIMETHOXY-2-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE](/img/structure/B5477236.png)
METHYL 4,5-DIMETHOXY-2-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4,5-DIMETHOXY-2-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazinoindole moiety, which is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHOXY-2-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multiple steps. The starting materials often include 4,5-dimethoxy-2-nitrobenzoate and various indole derivatives. The synthesis may involve:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Acylation: Introduction of acyl groups to form amides.
Cyclization: Formation of the triazinoindole ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4,5-DIMETHOXY-2-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of nitro groups will yield amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 4,5-DIMETHOXY-2-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The triazinoindole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of cellular pathways involved in cell growth, apoptosis, and other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 4,5-DIMETHOXY-2-NITROBENZOATE: A precursor in the synthesis of the target compound.
METHYL 4,5-DIMETHOXY-2-[(PHENOXYACETYL)AMINO]BENZOATE: A structurally similar compound with different substituents.
Uniqueness
METHYL 4,5-DIMETHOXY-2-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)BENZOATE is unique due to its triazinoindole moiety, which imparts specific biological activities not found in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
IUPAC Name |
methyl 4,5-dimethoxy-2-[[2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c1-37-23-15-20(28(36)39-3)21(16-24(23)38-2)30-25(35)17-40-29-31-27-26(32-33-29)19-11-7-8-12-22(19)34(27)14-13-18-9-5-4-6-10-18/h4-12,15-16H,13-14,17H2,1-3H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMGPQJEVUHVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluorophenyl)-1-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5477154.png)
![3-[(1-{[2-(isopropylamino)pyrimidin-5-yl]methyl}pyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B5477161.png)
![N-ethyl-N-(4-pyridinylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5477169.png)
![3-{5-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanoic acid](/img/structure/B5477174.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N-methylcyclohexanamine](/img/structure/B5477175.png)
![5-(4-fluorophenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5477182.png)




![N-(2-methoxyethyl)-1'-[(6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5477226.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5477231.png)

